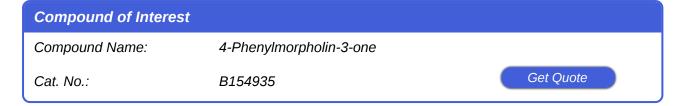


The Synthetic Journey of 4-Phenylmorpholin-3one: A Technical Guide

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An In-depth Exploration of the Discovery and Synthesis of a Key Pharmaceutical Intermediate

Abstract

4-Phenylmorpholin-3-one, a heterocyclic compound, holds a significant position in modern medicinal chemistry, primarily as a crucial building block in the synthesis of the anticoagulant drug Rivaroxaban. This technical guide provides a comprehensive overview of the discovery and synthetic history of **4-Phenylmorpholin-3-one**. It details the various synthetic methodologies that have been developed, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key synthetic routes and utilizes Graphviz diagrams to visually represent these chemical transformations, offering a valuable resource for researchers, chemists, and professionals in drug development.

Introduction: Discovery and Significance

While the precise moment of its initial discovery is not extensively documented, scientific literature references to **4-Phenylmorpholin-3-one** date back to at least 1956.[1] Its prominence, however, surged with its identification as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic disorders.[1][2] This application has driven extensive research into efficient and scalable synthetic routes for its production. The morpholine ring system, in general, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[3]



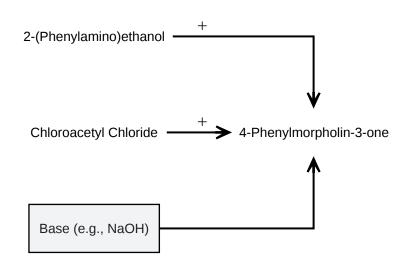
Synthetic Methodologies

Several synthetic pathways to **4-Phenylmorpholin-3-one** have been reported, each with its own set of advantages and challenges regarding yield, reaction conditions, and scalability. The most prevalent methods are detailed below.

Synthesis from 2-(Phenylamino)ethanol and Chloroacetyl Chloride

This is one of the most commonly employed methods for the synthesis of **4-Phenylmorpholin-3-one**. The reaction involves the acylation of the secondary amine in 2-(phenylamino)ethanol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring.

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **4-Phenylmorpholin-3-one**.

Various modifications to this general scheme have been explored to optimize the reaction, particularly concerning the choice of base, solvent, and reaction temperature.

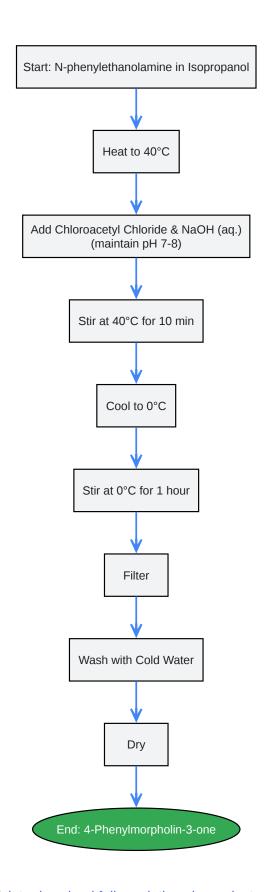


Method/ Variatio n	Base	Solvent	Temper ature (°C)	рН	Yield (%)	Melting Point (°C)	Referen ce
Indian Patent IN'286	Sodium Hydroxid e (45% aq.)	Ethanol/ Water	38 - 43	12 - 12.5	-	-	[1]
WO2011/ 012321	Sodium Hydroxid e (45% aq.)	Water/Et hanol	38 - 45	10 - 13	-	-	[1]
Chemical Book Example	Sodium Hydroxid e (10N aq.)	Isopropa nol	40	7 - 8	62	113-114	[4]
Canadian Patent CA25389 06C	-	-	-	-	80	114	[5]

- To a solution of N-phenylethanolamine (6.0 mL, 47.8 mmol) in isopropanol (6 mL), heat the mixture to 40°C.[4]
- Simultaneously add chloroacetyl chloride (11.4 mL, 143.4 mmol) and 10 N sodium hydroxide solution (29.6 mL, 296 mmol) dropwise, maintaining the pH of the reaction system between 7 and 8.[4]
- After the addition is complete, continue to stir the reaction mixture at 40°C for 10 minutes.[4]
- Cool the mixture to 0°C and stir for 1 hour at this temperature.[4]
- Collect the resulting white solid product by filtration.
- Wash the solid with cold water and dry to afford 4-phenylmorpholin-3-one.[4]



Experimental Workflow:



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Caption: Workflow for the synthesis of **4-Phenylmorpholin-3-one**.

Synthesis from 1,4-Dioxan-2-one and Aniline

An alternative approach involves the reaction of 1,4-dioxan-2-one with aniline. This method, however, requires more drastic reaction conditions.

Method/Vari ation	Reactants	Temperatur e (°C)	Conditions	Yield (%)	Reference
US Patent US3092630	1,4-Dioxan-2- one, Aniline	340	Autoclave	-	[1]

Detailed protocols for this high-temperature, high-pressure reaction are less commonly available in readily accessible literature due to the specialized equipment required. The general procedure involves heating the reactants in an autoclave at 340°C, followed by distillation and recrystallization to isolate the product.[1]

Oxidation of 4-Phenylmorpholine

4-Phenylmorpholin-3-one can also be synthesized through the oxidation of 4-phenylmorpholine. This method has been reported using potassium permanganate as the oxidizing agent.

Method/Vari ation	Oxidizing Agent	Conditions	Yield (%)	Drawbacks	Reference
J. Het. Chem. (2000)	Potassium Permanganat e	Phase Transfer Catalysis	45	Formation of ignitable MnO ₂ , difficult to scale up	[1]

Physicochemical Properties and Spectroscopic Data

4-Phenylmorpholin-3-one is typically an off-white solid.[4][6]



Property	Value	Reference
Molecular Formula	C10H11NO2	[4]
Molecular Weight	177.20 g/mol	[4][6]
Melting Point	113-114 °C	[4]
Appearance	Off-White Solid	[4][6]
Storage Temperature	Room Temperature, Sealed in Dry	[4][7]

 1 H NMR Data (400 MHz, CDCl₃): δ 7.42 (t, J = 8.0 Hz, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, J = 5.2 Hz, 2H), 3.77 (t, J = 5.2 Hz, 2H).[4]

Role in the Synthesis of Rivaroxaban

The primary application driving the interest in **4-Phenylmorpholin-3-one** is its function as a key intermediate in the synthesis of Rivaroxaban. The synthesis involves the nitration of **4-Phenylmorpholin-3-one** to form 4-(4-nitrophenyl)-3-morpholinone, which is subsequently reduced to 4-(4-aminophenyl)-3-morpholinone.[5][8] This amino derivative is a crucial building block for the construction of the final Rivaroxaban molecule.[1][2]

Signaling Pathway to Rivaroxaban Intermediate:



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